Senicapoc

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Senicapoc beinhaltet die Reaktion von 4-Fluorbenzophenon mit Phenylacetonitril in Gegenwart einer Base, gefolgt von Hydrolyse, um das Endprodukt zu erhalten . Die industriellen Produktionsverfahren für this compound sind nicht weit verbreitet, aber der Syntheseweg beinhaltet typischerweise Standard-Methoden der organischen Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Senicapoc unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Fluoratome an den Phenylringen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Medizin: Es wurde für die Verwendung bei der Behandlung von Sichelzellenanämie vorgeschlagen, indem es den Ausstrom von Kalium und Wasser aus roten Blutkörperchen blockiert.

Wirkmechanismus

. Dieser Kanal ist an der Regulation des Kaliumausstroms und des Wasserverlusts aus roten Blutkörperchen beteiligt. Durch die Hemmung dieses Kanals verhindert this compound die Dehydration roter Blutkörperchen und die anschließende Polymerisation von Hämoglobin S, was ein Schlüsselfaktor für die Pathologie der Sichelzellenanämie ist .

Wirkmechanismus

. This channel is involved in the regulation of potassium efflux and water loss from red blood cells. By inhibiting this channel, Senicapoc prevents the dehydration of red blood cells and the subsequent polymerization of hemoglobin S, which is a key factor in the pathology of sickle cell anemia .

Vergleich Mit ähnlichen Verbindungen

Senicapoc ist einzigartig in seiner hohen Potenz und Selektivität als Gardos-Kanalblocker . Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen hat this compound in klinischen Studien zur Sichelzellenanämie eine überlegene Wirksamkeit gezeigt und ein gut dokumentiertes Sicherheitsprofil .

Biologische Aktivität

Senicapoc (ICA-17043) is a selective inhibitor of the calcium-activated potassium channel KCa3.1, primarily developed for the treatment of sickle cell disease (SCD). Its biological activity has been explored in various contexts, including hematological disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical findings, and potential therapeutic applications.

This compound functions by inhibiting the Gardos channel (KCa3.1), which plays a critical role in regulating potassium efflux in red blood cells. This inhibition leads to reduced dehydration of erythrocytes, thereby increasing their lifespan and improving hemoglobin levels. The mechanism can be summarized as follows:

- Inhibition of KCa3.1 Channels : this compound blocks potassium efflux through Gardos channels, preventing red blood cell dehydration.

- Increased Hemoglobin and Hematocrit Levels : Clinical trials have shown that this compound significantly increases hemoglobin and hematocrit levels in patients with SCD .

- Reduction in Hemolysis : By maintaining red blood cell hydration, this compound reduces hemolysis, which is a common complication in SCD patients .

Sickle Cell Disease

This compound has undergone several clinical trials to evaluate its efficacy in treating SCD. Notable studies include:

- Phase II Trials : In a double-blind placebo-controlled trial, patients receiving 10 mg/day of this compound showed increased hematocrit and hemoglobin levels compared to placebo groups. However, the trial was terminated early due to a lack of significant improvement in pain crisis outcomes despite the positive effects on blood parameters .

- Phase III Trials : A larger Phase III trial confirmed that while this compound improved hematological parameters, it did not significantly reduce the frequency of vaso-occlusive crises compared to placebo . Adverse effects included nausea and urinary tract infections.

Alzheimer’s Disease

Recent studies are exploring this compound's potential in neurodegenerative conditions such as Alzheimer's disease (AD). A Phase II study aims to assess its biological activity and target engagement in patients with mild cognitive impairment or early AD . Key objectives include:

- Cognitive Outcomes : Measurement of cognitive function using the Alzheimer's Disease Assessment Scale Cognitive Subscale (ADAS-Cog).

- Neuroinflammation Markers : Evaluation of blood and cerebrospinal fluid markers related to neuroinflammation over a 52-week period.

Case Studies

- Sickle Cell Disease Patient Case : A patient with the KCNN4 R352H mutation was treated with this compound. The results indicated a significant reduction in potassium loss from red blood cells when treated with this compound compared to control conditions, demonstrating its potential effectiveness against specific genetic mutations associated with SCD .

- COVID-19 Patients : In a study involving COVID-19 patients with severe respiratory issues, this compound was found to be safe and well-tolerated. While it did not significantly improve oxygenation metrics compared to standard care, it showed promise in reducing mortality rates among treated patients .

Summary of Research Findings

| Study Type | Population | Dosage | Key Findings |

|---|---|---|---|

| Phase II (SCD) | 145 SCD Patients | 10 mg/day | Increased hemoglobin; no effect on pain crises |

| Phase III (SCD) | 289 SCD Patients | 10 mg/day | Improved hematologic parameters; terminated early |

| Phase II (AD) | 55 Early AD Patients | 10 mg/day | Ongoing study; assessing cognitive function |

| COVID-19 Study | 46 Severe Patients | Standard Care | Safe; lower mortality rate in treated group |

Eigenschaften

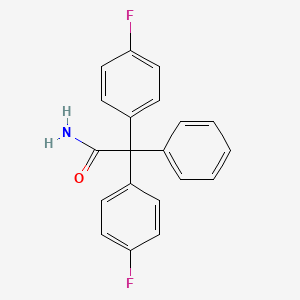

IUPAC Name |

2,2-bis(4-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZUZTYRMOMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276906 | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289656-45-7 | |

| Record name | Senicapoc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senicapoc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENICAPOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.